molecular formula C17H20N8 B2649696 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415487-59-9

4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B2649696
CAS RN: 2415487-59-9
M. Wt: 336.403
InChI Key: PXMSYKLRORSXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine, also known as EPPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on cellular processes.
Biochemical and Physiological Effects:
4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of the hepatitis C virus. In addition, 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been shown to have anti-inflammatory effects in mouse models of acute lung injury.

Advantages and Limitations for Lab Experiments

4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine in scientific research. One direction is to further investigate its anti-tumor effects in various cancer cell lines and to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as a therapeutic agent for hepatitis C virus infection. Additionally, 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine could be used to study the role of CK2 in other cellular processes, such as inflammation and immune response.

Synthesis Methods

4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can be synthesized using a multistep process that involves the reaction of 6-ethyl-4-chloro pyrimidine with piperazine and 1H-pyrazole-1-carboxaldehyde. The resulting intermediate is then reacted with 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine to yield 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine. The synthesis method has been optimized to yield high purity and yield of 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine.

Scientific Research Applications

4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has been used in scientific research as a selective inhibitor of the protein kinase CK2. CK2 is an important regulator of various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-tumor effects in various cancer cell lines. 4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has also been shown to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

4-ethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-2-14-10-15(19-12-18-14)23-6-8-24(9-7-23)16-11-17(21-13-20-16)25-5-3-4-22-25/h3-5,10-13H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMSYKLRORSXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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